![molecular formula C22H30N6O2 B6456100 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 2548986-63-4](/img/structure/B6456100.png)
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Description
The compound “1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a derivative of oxopyrrolidine . Oxopyrrolidine derivatives have been synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein .
Synthesis Analysis
A new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease . The synthesis process involved measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the inhibition of acetyl cholinesterase enzyme and amyloid β 42 protein . These reactions are crucial in the evaluation of these compounds for their effect on Alzheimer’s disease .Mechanism of Action
properties
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c29-21-13-19(15-27(21)14-18-7-3-1-4-8-18)16-28-17-20(24-25-28)22(30)23-9-12-26-10-5-2-6-11-26/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGROHRGDYXCSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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